4-tert-Butyl-1-nitrosopiperidine
Overview
Description
4-tert-Butyl-1-nitrosopiperidine, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in Dye-Sensitized Solar Cells
The addition of 4-tert-butylpyridine (4TBP) to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance. This is due to a shift in the TiO2 band edge toward negative potentials and an increase in electron lifetime. This effect enhances the open-circuit potential and reduces recombination of electrons with triiodide in the electrolyte (Boschloo, Häggman, & Hagfeldt, 2006).
Role in Coupling Reactions
4-tert-Butylpyridine is beneficial as an additive in the Ni(II)/Cr(II)-mediated coupling reaction. It promotes homogeneous reactions, improves reproducibility, and inhibits homo-coupling of vinyl iodides or triflates (Stamos, Sheng, Chen, & Kishi, 1997).
Enhancing Efficiency of Solid-State Dye-Sensitized Solar Cells
The efficiency of solid-state dye-sensitized solar cells (ssDSSCs) is significantly increased with the addition of 4-tert-butylpyridine. It shifts the energy levels of titanium dioxide away from those of spiro-OMeTAD, resulting in a higher photovoltage. The additive also increases the electron lifetime by blocking recombination at the TiO2 surface (Yang et al., 2018).
Chemoselective Nitration of Phenols
tert-Butyl nitrite is identified as a safe and chemoselective nitrating agent for phenolic substrates. It provides mononitro derivatives in the presence of potentially competitive functional groups, proceeding through O-nitrosyl intermediates (Koley, Colón, & Savinov, 2009).
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline antimalarial drug candidate developed from 4-tert-butyl derivatives. It shows excellent activity against Plasmodium falciparum and rodent malaria parasites. The compound represents a significant advancement in antimalarial drug development, combining efficacy with affordable synthesis (O’Neill et al., 2009).
Impact on Carcinogenicity
The carcinogenicity of nitrosopiperidine derivatives, including those substituted with tert-butyl groups, was studied. The tert-butyl derivative induced tumors of the upper gastrointestinal tract in rats, similar to nitrosopiperidine, though with differing onset and severity (Lijinsky, Singer, & Reuber, 1981).
Biotransformation of Dinitroaniline Herbicide
Sphingopyxis sp. strain HMH, a bacterium isolated from soil, demonstrated the capability to degrade butralin (N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline), a persistent dinitroaniline herbicide. This study provides insights into the biotransformation pathways of butralin and potential environmental bioremediation strategies (Ghatge et al., 2020).
Properties
IUPAC Name |
4-tert-butyl-1-nitrosopiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)8-4-6-11(10-12)7-5-8/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZWACWGVWVKEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCN(CC1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196706 | |
Record name | 4-tert-Butylnitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00805 [mmHg] | |
Record name | N-Nitroso-4-tert-butylpiperidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21298 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
46061-25-0 | |
Record name | 4-tert-Butylnitrosopiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046061250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butylnitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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